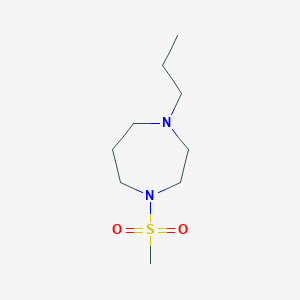
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide, also known as ABT-639, is a novel analgesic compound that acts as a selective T-type calcium channel blocker. It was first synthesized in 2009 by Abbott Laboratories and has since been studied extensively for its potential applications in pain management.
Mechanism of Action
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide acts as a selective T-type calcium channel blocker, which reduces the influx of calcium ions into nerve cells. This results in a decrease in the excitability of nerve cells, which in turn reduces pain signaling. The mechanism of action is unique compared to traditional analgesics, which target other receptors such as opioid receptors.
Biochemical and Physiological Effects:
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. In addition, it has been shown to reduce the activity of glial cells, which play a role in the development of chronic pain.
Advantages and Limitations for Lab Experiments
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide has a number of advantages for lab experiments. It has a high degree of selectivity for T-type calcium channels, which reduces the risk of off-target effects. In addition, it has a low risk of addiction and tolerance compared to traditional opioid analgesics. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
Future Directions
There are a number of future directions for research on N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide. One area of interest is the potential use of the compound in combination with other analgesics to improve pain management. Another area of interest is the potential use of the compound in the treatment of other conditions such as epilepsy and anxiety disorders. Finally, more research is needed to fully understand the long-term effects and safety of the compound.
Synthesis Methods
The synthesis of N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide involves a multi-step process that begins with the reaction of 2-methoxypyridine with cyclobutanecarboxylic acid. This is followed by a series of chemical reactions that result in the formation of the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
Scientific Research Applications
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide has been extensively studied for its potential applications in pain management. It has been shown to be effective in reducing pain in animal models of neuropathic and inflammatory pain. In addition, it has been shown to have a lower risk of addiction and tolerance compared to traditional opioid analgesics.
properties
IUPAC Name |
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11-9(6-3-7-12-11)13-10(14)8-4-2-5-8/h3,6-8H,2,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDSYBCUPPEHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-methylamino]ethyl]phenyl]benzamide](/img/structure/B7526945.png)
![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-quinoline](/img/structure/B7526948.png)



![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)






![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)
